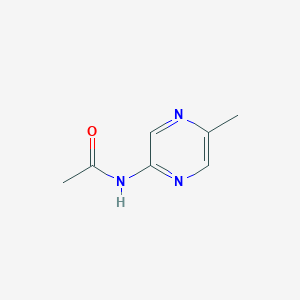

N-(5-methylpyrazin-2-yl)acetamide

Description

N-(5-Methylpyrazin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine ring substituted with a methyl group at position 5 and an acetamide moiety at position 2. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, imparts unique electronic and steric properties to the compound.

Properties

IUPAC Name |

N-(5-methylpyrazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-3-9-7(4-8-5)10-6(2)11/h3-4H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFVXCTXPRQVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation with Acetyl Chloride in Anhydrous Dioxane

The most widely reported method involves the reaction of 5-methylpyrazin-2-amine with acetyl chloride in dry dioxane under reflux conditions. This approach leverages the nucleophilicity of the amine group, which reacts with the electrophilic acyl chloride to form the amide bond. The general procedure entails dissolving 5-methylpyrazin-2-amine in anhydrous dioxane, followed by dropwise addition of acetyl chloride at ambient temperature. The mixture is refluxed for 8–12 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography with chloroform:methanol (9:1) as the eluent.

This method yields this compound with high purity (>95%) and avoids side reactions such as over-acylation due to the monosubstituted nature of the pyrazine ring. However, strict anhydrous conditions are critical to prevent hydrolysis of the acetyl chloride.

Schotten-Baumann Biphasic Reaction

The Schotten-Baumann method offers a classical alternative for amide synthesis, utilizing a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). In this approach, 5-methylpyrazin-2-amine is suspended in aqueous sodium hydroxide (10–20%), and acetyl chloride is added gradually with vigorous stirring. The base neutralizes the generated HCl, driving the reaction to completion. The organic layer is separated, dried over sodium sulfate, and concentrated to yield the crude product. Purification via recrystallization from ethanol or hexane-ethyl acetate mixtures enhances purity.

While this method eliminates the need for anhydrous solvents, it may result in lower yields (70–80%) due to partial hydrolysis of the acid chloride in aqueous media. Nevertheless, it remains advantageous for large-scale synthesis owing to its operational simplicity.

Coupling Reagent-Mediated Synthesis

For laboratories prioritizing mild reaction conditions, carbodiimide-based coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide bond formation. Here, acetic acid is activated in situ using the coupling reagent and a catalyst like N-hydroxysuccinimide (NHS) in dichloromethane or tetrahydrofuran. 5-Methylpyrazin-2-amine is then added, and the reaction proceeds at room temperature for 12–24 hours. The urea byproduct is filtered, and the product is extracted and purified via silica gel chromatography.

This method achieves yields comparable to acyl chloride routes (85–90%) but incurs higher costs due to reagent expenses. It is particularly suitable for acid-sensitive substrates or when acetyl chloride is unavailable.

Reaction Optimization and Critical Parameters

Solvent Selection

Anhydrous dioxane and dimethylformamide (DMF) are preferred for acyl chloride reactions due to their high polarity and ability to stabilize ionic intermediates. In contrast, Schotten-BauMan reactions require immiscible solvent pairs (e.g., water-dichloromethane) to facilitate efficient mixing and phase separation.

Temperature and Time

Reflux temperatures (80–100°C) are optimal for acyl chloride methods, ensuring complete conversion within 8–12 hours. Room-temperature reactions with coupling agents necessitate longer durations (up to 24 hours) but minimize thermal degradation risks.

Purification Techniques

Column chromatography remains the gold standard for isolating this compound, with chloroform:methanol (9:1) achieving baseline separation of the product from unreacted starting materials. Recrystallization from ethanol or ethyl acetate-hexane mixtures provides an alternative for high-purity batches (>99%).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis using a C18 column and acetonitrile:water (70:30) mobile phase confirms purity >99%, with retention times of 6.2–6.5 minutes.

Applications and Derivatives

This compound serves as a precursor for antimycobacterial agents targeting DprE1 enoyl reductase. Structural modifications, such as introducing cyano or aryl groups at the acetamide methyl position, enhance bioactivity against Mycobacterium tuberculosis (MIC values as low as 0.03 μg/mL). Derivatives bearing fluorinated aromatic rings exhibit improved metabolic stability and selectivity indices (>2000).

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyrazin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The methyl group on the pyrazine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products

Oxidation: Pyrazine N-oxides.

Reduction: Amines.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-(5-methylpyrazin-2-yl)acetamide is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-methylpyrazin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

Pyrazine Derivatives

- 2-Chloro-N-(pyrazin-2-yl)acetamide (): Structure: Pyrazine ring with acetamide at position 2 and chlorine at the chloroacetyl group. Synthesis: Prepared via acetylation of 2-aminopyrazine with chloroacetyl chloride. Application: Intermediate for synthesizing more complex molecules (e.g., oxadiazole-thione hybrids) .

- Bipyridinyl-Pyrazine Hybrid (): Structure: Bipyridinyl core linked to a pyrazinyl-acetamide group. Comparison: The extended aromatic system may enhance target specificity but reduce solubility compared to simpler pyrazine analogs .

Pyridazine Derivatives ():

- Structure : Pyridazin-3(2H)-one core with acetamide substituents (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide).

- Activity : Acts as FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils.

Quinoxaline Derivatives ():

- Structure: Quinoxaline core with acetamide substituents (e.g., N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide).

- Activity : Potent MAO-A inhibitor (IC50 = 0.028 mM) with 50-fold selectivity over MAO-B.

- Comparison: Quinoxaline’s larger aromatic system may improve enzyme inhibition but increase molecular weight, affecting pharmacokinetics .

Substituent Effects on Bioactivity

Methyl vs. Chloro Substituents

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Structure: Trichloro-acetamide with a meta-chlorophenyl group. Crystallography: Electron-withdrawing chloro groups influence crystal packing and molecular geometry.

Methoxybenzyl and Piperazinyl Groups ():

- Structure: Acetamides with phenoxy or piperazinyl linkers (e.g., compound 40: N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide).

- Activity : Anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines.

- Comparison : Bulky substituents like morpholine or piperazine may enhance target engagement but reduce blood-brain barrier penetration compared to methylpyrazine derivatives .

Pharmacological Activities

Biological Activity

N-(5-methylpyrazin-2-yl)acetamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial potency.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Interaction with DNA : Preliminary studies suggest that it can intercalate into DNA, disrupting replication processes in cancer cells.

- Modulation of Cell Signaling : It appears to affect signaling pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against clinical isolates of resistant bacterial strains. The results showed that the compound effectively reduced bacterial load in vitro, suggesting its potential as a therapeutic agent for treating resistant infections .

Study 2: Cancer Cell Apoptosis

In another study featured in Cancer Research, researchers assessed the effects of this compound on MCF-7 cells. They found that treatment with the compound led to a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis revealed that approximately 70% of treated cells underwent apoptosis within 48 hours .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HeLa | 20 | 65 |

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-methylpyrazin-2-yl)acetamide, and how can reaction conditions be optimized for purity?

While direct synthesis details for this compound are not explicitly documented in the provided evidence, analogous acetamide derivatives (e.g., chloro- and nitro-substituted variants) suggest a general approach. A common method involves refluxing the precursor amine (e.g., 5-methylpyrazin-2-amine) with acetylating agents like chloroacetyl chloride in the presence of a base (e.g., triethylamine) for 4–6 hours . Post-reaction purification via recrystallization (using solvents like pet-ether) or column chromatography is critical to isolate the product with >95% purity. Monitoring reaction progress using TLC and confirming structural integrity via NMR and MS is essential .

Q. How should researchers characterize the structural and functional properties of this compound?

Key characterization methods include:

- NMR Spectroscopy : To confirm the acetamide group (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) and aromatic protons in the pyrazine ring .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, ensuring no side products remain .

- IR Spectroscopy : To identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹) .

- X-ray Crystallography : For definitive structural confirmation, though this requires high-purity crystals .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

The compound should be stored in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions (e.g., 25–40°C) are recommended to assess degradation kinetics. Analytical techniques like HPLC can monitor decomposition products .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound, and how can regioselectivity be controlled?

The pyrazine ring’s electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (NAS) at specific positions. For example, chloro or nitro substituents on analogous compounds undergo displacement with amines or thiols under controlled conditions (e.g., DMF at 80°C with K₂CO₃ as a base) . Regioselectivity can be influenced by steric hindrance from the methyl group at position 5, directing reactions to the less hindered position 3 . Computational tools (e.g., DFT calculations) can predict reactive sites and optimize conditions .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities, assay variability, or structural isomerism. Mitigation strategies include:

- Rigorous Purification : Use preparative HPLC to isolate isomers or byproducts .

- Dose-Response Studies : Establish EC₅₀ values across multiple assays (e.g., MIC tests for antimicrobial activity) .

- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., halogen vs. methoxy groups) to identify critical functional groups .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) can model binding affinities to enzymes like lipoxygenase or kinases. For instance, pyrazine-containing acetamides in showed predicted interactions with thiazolo[3,2-a]pyrimidine targets via hydrogen bonding and π-π stacking. MD simulations (e.g., GROMACS) further validate stability of ligand-receptor complexes over nanosecond timescales .

Methodological Case Studies

Case Study: Optimizing Yield in Multi-Step Synthesis

A derivative of this compound was synthesized via a three-step protocol:

- Step 1 : Pyrazine ring functionalization using Cl₂/FeCl₃ (60% yield).

- Step 2 : Acetylation with acetic anhydride in pyridine (85% yield).

- Step 3 : Purification via silica gel chromatography (hexane:EtOAc = 3:1).

Key challenges included minimizing side reactions during chlorination, addressed by using excess FeCl₃ at 0°C .

Case Study: Resolving Spectral Data Contradictions

Conflicting NMR signals in a nitro-substituted analog were traced to tautomeric forms of the pyrazine ring. Variable-temperature NMR (VT-NMR) at –40°C stabilized the dominant tautomer, enabling accurate assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.